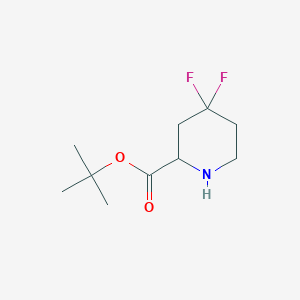
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide" is a synthetic organic molecule primarily studied for its pharmacological and chemical properties. It incorporates functional groups characteristic of pyrimidines, amines, and carboxamides, making it versatile in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate pyrimidine derivative, which is then functionalized to introduce the dimethylamino group at the sixth position.
Amine Introduction: : An amine-functionalized ethyl chain is introduced via nucleophilic substitution, leading to the formation of the intermediate compound.
Final Coupling: : The intermediate is then coupled with cyclopentanecarboxylic acid under amide-bond forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In industrial settings, the synthesis would be scaled up and optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are likely used to ensure consistency and efficiency. The reaction conditions are fine-tuned to minimize by-products and maximize the desired product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the dimethylamino group, leading to the formation of an N-oxide derivative.
Reduction: : The pyrimidine ring can be hydrogenated under catalytic conditions, such as using palladium on carbon (Pd/C).
Substitution: : Electrophilic aromatic substitution can occur on the pyrimidine ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) for forming N-oxides.
Reduction Conditions: : H2 gas in the presence of Pd/C catalyst.
Substitution Reagents: : Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Hydrogenated pyrimidine derivatives.
Substitution: : Halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
The compound finds diverse applications in various fields:
Chemistry
Catalysts: : As a ligand in catalytic processes due to its electron-donating dimethylamino group.
Building Block: : Used as a precursor in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.
Molecular Probes: : Utilized in molecular biology for labeling and detection purposes.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: : Incorporated into polymers and materials to impart unique chemical properties.
Agrochemicals: : Explored for its role in developing new agrochemical agents.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It can bind to enzymes, altering their activity, or to receptors, modulating cellular responses.
Pathways Involved: : Interacts with signal transduction pathways, potentially affecting gene expression, cellular metabolism, and other critical biological processes.
Comparación Con Compuestos Similares
Comparing this compound with structurally similar molecules highlights its uniqueness:
Similar Compounds: : "N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)acetamide," "N-(2-((4-amino-6-(dimethylamino)pyrimidin-2-yl)amino)ethyl)cyclohexanecarboxamide."
Uniqueness: : The cyclopentanecarboxamide moiety confers unique steric and electronic properties, affecting the compound's reactivity and binding affinity differently than similar compounds without this moiety.
This detailed overview captures the essence of "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide," providing insights into its synthesis, reactions, applications, mechanisms, and distinguishing features compared to similar compounds. What else can I help you with?
Propiedades
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHOPCLWCYOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)


![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)


![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2721020.png)

![(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B2721024.png)

![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
